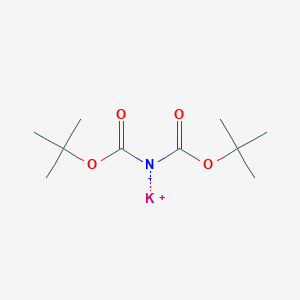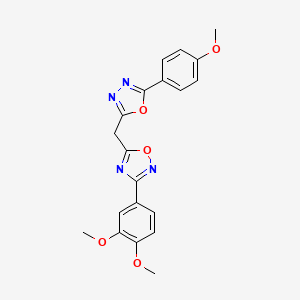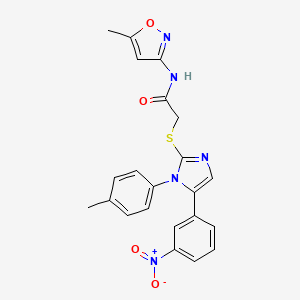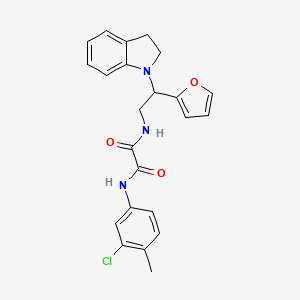
Potassium Bis(Boc)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium Bis(Boc)amide is a chemical compound with the CAS Number: 89004-82-0 . It has a molecular weight of 255.36 and its IUPAC name is potassium bis (tert-butoxycarbonyl)amide . It is a white to yellow solid and is used for research and development .
Molecular Structure Analysis
The molecular formula of Potassium Bis(Boc)amide is C10H18NO4K . The InChI code is 1S/C10H19NO4.K/c1-9(2,3)14-7(12)11-8(13)15-10(4,5)6;/h1-6H3,(H,11,12,13);/q;+1/p-1 . The InChI key is IFXGTCUBGXFGIC-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
Potassium Bis(Boc)amide is a white to yellow solid . It has a molecular weight of 255.36 . The storage temperature is +4°C .Scientific Research Applications
Catalysis in Amidation Reactions Potassium bis(trimethylsilyl)amide has been used as an effective catalyst in dehydrative amidation reactions between carboxylic acids and amines. This catalyst is noted for its role in α-dipeptide synthesis, where the ortho-substituent of boronic acid is crucial for accelerating the amidation process (Wang, Lu, & Ishihara, 2018).
Synthesis of Complexes for Catalytic Applications Research involving the synthesis of bis(carboxamide) proligands from diamino-dimethylbiphenyl by treatment with acid chlorides has been conducted. These proligands were used to yield amidate complexes with group 4 metals, which were studied for their potential in hydroamination catalysis (Gott, Clarke, Clarkson, & Scott, 2007).
Transition Metal-Free Catalytic Applications The transition metal-free catalytic sp C−H silylation of terminal alkynes, including pharmaceuticals, using potassium bis(trimethylsilyl)amide, has been explored. This represents an environmentally benign and sustainable alternative to existing synthetic solutions (Kuciński & Hreczycho, 2022).
Synthesis of Diaminoboranes Heavier group 2 (Mg, Ca) bis(trimethylsilyl)amides have been utilized as catalysts for the formation of unsymmetrical diaminoboranes, a process proposed to occur through a metal-centered elimination-insertion-elimination mechanism (Bellham, Hill, Kociok‐Köhn, & Liptrot, 2013).
Electrochemical Applications in Battery Technology In the field of battery technology, research has shown that submicron-sized tin particles used as the negative electrode material for potassium secondary batteries exhibit improved capacity retention with a bis(fluorosulfonyl)amide-based ionic liquid electrolyte (Yamamoto & Nohira, 2020).
Development of Potassium-Ion Batteries Highly concentrated potassium bis(fluorosulfonyl)amide solutions have been used as electrolytes in 4 V-class potassium-ion batteries, demonstrating stable cycling and better performance than KPF6/carbonate ester solutions (Hosaka, Kubota, Kojima, & Komaba, 2018).
Safety And Hazards
Potassium Bis(Boc)amide should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Non-sparking tools should be used. Fire caused by electrostatic discharge steam should be prevented .
properties
IUPAC Name |
potassium;bis[(2-methylpropan-2-yl)oxycarbonyl]azanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4.K/c1-9(2,3)14-7(12)11-8(13)15-10(4,5)6;/h1-6H3,(H,11,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXGTCUBGXFGIC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)[N-]C(=O)OC(C)(C)C.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18KNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium Bis(Boc)amide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2841809.png)

![N-[(3S)-Oxan-3-yl]prop-2-enamide](/img/structure/B2841811.png)
![2-amino-4-(2-fluorophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2841812.png)


![1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine](/img/structure/B2841815.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide](/img/structure/B2841816.png)




![methyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2841827.png)
![2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N-[(methylcarbamothioyl)amino]acetamide](/img/structure/B2841828.png)